Cas no 1344354-06-8 (2-chloro-4H,5H-naphtho1,2-d1,3thiazole)

2-chloro-4H,5H-naphtho1,2-d1,3thiazole 化学的及び物理的性質
名前と識別子
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- 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
- 2-chloro-4,5-dihydrobenzo[e][1,3]benzothiazole
- 2-chloro-4H,5H-naphtho1,2-d1,3thiazole
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- インチ: 1S/C11H8ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2
- InChIKey: KQLPCAFBJSDMKO-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(CCC3C=CC=CC=32)S1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 223
- XLogP3: 3.9
- トポロジー分子極性表面積: 41.1
2-chloro-4H,5H-naphtho1,2-d1,3thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120452-2.5g |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 2.5g |
$1680.0 | 2023-06-08 | |
Enamine | EN300-120452-0.25g |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 0.25g |
$425.0 | 2023-06-08 | |
TRC | B422405-10mg |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-120452-1.0g |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 1g |
$857.0 | 2023-06-08 | |
1PlusChem | 1P01A3NP-50mg |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 50mg |
$300.00 | 2023-12-22 | |
Enamine | EN300-120452-10000mg |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95.0% | 10000mg |
$3683.0 | 2023-10-03 | |
1PlusChem | 1P01A3NP-500mg |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 500mg |
$888.00 | 2023-12-22 | |
1PlusChem | 1P01A3NP-10g |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 10g |
$4614.00 | 2023-12-22 | |
1PlusChem | 1P01A3NP-1g |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95% | 1g |
$1122.00 | 2023-12-22 | |
Enamine | EN300-120452-50mg |
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |
1344354-06-8 | 95.0% | 50mg |
$200.0 | 2023-10-03 |
2-chloro-4H,5H-naphtho1,2-d1,3thiazole 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-chloro-4H,5H-naphtho1,2-d1,3thiazoleに関する追加情報
2-Chloro-4H,5H-Naphtho[1,2-d][1,3]Thiazole: A Comprehensive Overview
The compound with CAS No 1344354-06-8, commonly referred to as 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the family of thiazole derivatives, which are known for their unique electronic properties and potential applications in various industries. The naphtho[1,2-d][1,3]thiazole framework is particularly intriguing due to its aromaticity and the presence of heteroatoms, which contribute to its reactivity and versatility.
Recent studies have highlighted the importance of 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole in the development of advanced materials. Researchers have explored its role as a building block for constructing two-dimensional (2D) materials and heterostructures. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound can be integrated into graphene-like frameworks to enhance electrical conductivity and mechanical stability. The chlorine substituent at the 2-position plays a critical role in modulating the electronic properties of the molecule, making it an ideal candidate for such applications.
The synthesis of 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole involves a multi-step process that typically begins with the preparation of the corresponding naphthalene derivative. A recent breakthrough in this area was reported by a team at Stanford University, who developed a novel catalytic route to synthesize this compound with high yield and purity. Their method utilizes a palladium catalyst to facilitate the coupling reaction between naphthalene derivatives and thioamide precursors. This advancement has significantly reduced the cost and complexity of producing naphthothiazole derivatives, making them more accessible for industrial applications.
In terms of biological activity, 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole has shown promising results in preliminary studies targeting enzyme inhibition and anticancer activity. A 2023 study conducted at the University of Tokyo revealed that this compound exhibits selective inhibition against certain kinases involved in cancer cell proliferation. The chlorine atom at position 2 was found to enhance the molecule's binding affinity to these enzymes, suggesting its potential as a lead compound for drug development.
The structural uniqueness of naphthothiazole derivatives also makes them attractive candidates for optoelectronic applications. A research group at MIT has investigated the use of these compounds in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their findings indicate that incorporating naphthothiazole-based materials into device architectures can improve efficiency and stability under ambient conditions. This is attributed to the molecule's ability to facilitate efficient charge transport while maintaining structural integrity.
Furthermore, recent computational studies have shed light on the electronic properties of naphthothiazole derivatives at the quantum level. Using density functional theory (DFT), scientists have mapped out the molecular orbitals of naphthothiazole derivatives, providing insights into their reactivity and photochemical behavior. These studies have paved the way for rational design strategies aimed at tailoring these compounds for specific applications.
In conclusion, naphthothiazole derivatives, particularly naphthothiazole chloride, represent a class of compounds with immense potential across multiple disciplines. From advanced materials science to drug discovery and optoelectronics, their unique properties continue to drive innovation and research worldwide.
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